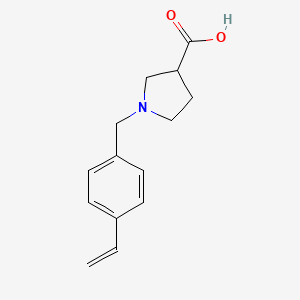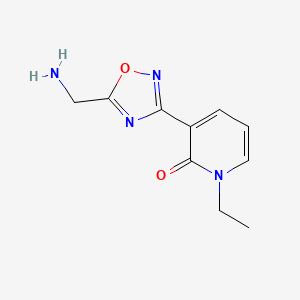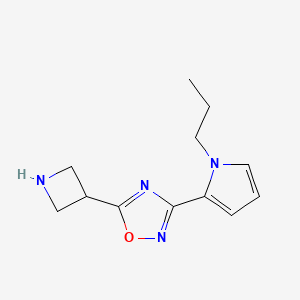
1-(2-Fluoropiridin-4-il)piperidin-4-amina
Descripción general
Descripción
1-(2-Fluoropyridin-4-yl)piperidin-4-amine is a chemical compound with diverse applications in scientific research. Its unique structure enables exploration in pharmaceutical drug discovery, organic synthesis, and medicinal chemistry. It is a N-acylpiperidine, a member of furans, a tertiary carboxamide, and an aminopiperidine .
Synthesis Analysis
The synthesis of piperidone derivatives, which include 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, has been a subject of interest in recent scientific literature . These compounds are prepared from domino reactions of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine is characterized by a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H7FN4/c9-8-3-7 (1-2-11-8)13-5-6 (10)4-12-13/h1-5H,10H2 .
Chemical Reactions Analysis
Piperidines, including 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine include a molecular weight of 194.23 g/mol, a topological polar surface area of 59.5 Ų, and a formal charge of 0 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Medicamentos
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de medicamentos . Juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos .
Aplicaciones Anticancerígenas
Los derivados de la piperidina se han utilizado de diferentes maneras como agentes anticancerígenos . Por ejemplo, se sintetizó y se investigó una serie de compuestos de N-(piperidin-4-il)benzamida por su efecto contra las células cancerosas .
Aplicaciones Antivirales
Los derivados de la piperidina han mostrado potencial como agentes antivirales. Si bien no hay estudios específicos sobre "1-(2-Fluoropiridin-4-il)piperidin-4-amina", la clase más amplia de derivados de la piperidina se ha explorado para esta aplicación .
Aplicaciones Antimaláricas
Los derivados de la piperidina también se han utilizado como agentes antimaláricos . Su estructura química única les permite interactuar con los objetivos biológicos del parásito de la malaria.
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de la piperidina han demostrado propiedades antimicrobianas y antifúngicas . Pueden inhibir el crecimiento de diversas bacterias y hongos, lo que los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos y antifúngicos.
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de la piperidina se han utilizado como agentes analgésicos (para aliviar el dolor) y antiinflamatorios . Pueden ayudar a reducir el dolor y la inflamación en diversas afecciones.
Aplicaciones Antipsicóticas
Los derivados de la piperidina se han utilizado como agentes antipsicóticos . Pueden ayudar a controlar los síntomas de diversos trastornos psiquiátricos.
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
It’s known that piperidine derivatives have been used in different therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Análisis Bioquímico
Biochemical Properties
1-(2-Fluoropyridin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 1-(2-Fluoropyridin-4-yl)piperidin-4-amine, are known to exhibit a wide range of biological activities such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . These interactions are crucial for its role in drug discovery and medicinal chemistry.
Cellular Effects
1-(2-Fluoropyridin-4-yl)piperidin-4-amine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been shown to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity and subsequent biological effects.
Dosage Effects in Animal Models
The effects of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine vary with different dosages in animal models. Piperidine derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-(2-Fluoropyridin-4-yl)piperidin-4-amine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Piperidine derivatives are known to undergo metabolism in vivo, leading to the formation of various metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. Piperidine derivatives can exhibit specific localization and accumulation patterns within cells . These properties are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 1-(2-Fluoropyridin-4-yl)piperidin-4-amine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-10-7-9(1-4-13-10)14-5-2-8(12)3-6-14/h1,4,7-8H,2-3,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXCZKGDAZWWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)





![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)





![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)
